molecular formula C6H6Cl2N2 B2949741 5-Chloro-2-(1-chloroethyl)pyrimidine CAS No. 2025432-32-8

5-Chloro-2-(1-chloroethyl)pyrimidine

Cat. No. B2949741
CAS RN: 2025432-32-8
M. Wt: 177.03
InChI Key: DOTSZIDESSNWPC-UHFFFAOYSA-N
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Description

5-Chloro-2-(1-chloroethyl)pyrimidine is a chemical compound with the CAS Number: 2025432-32-8. It has a molecular weight of 177.03 . The IUPAC name for this compound is 5-chloro-2-(1-chloroethyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(1-chloroethyl)pyrimidine is 1S/C6H6Cl2N2/c1-4(7)6-9-2-5(8)3-10-6/h2-4H,1H3 . This indicates that the compound contains 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms.

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

5-chloro-2-(1-chloroethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-4(7)6-9-2-5(8)3-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTSZIDESSNWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(1-chloroethyl)pyrimidine

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